(3,4,5-Trihydroxy-6-{[4-hydroxy-2,5-bis(hydroxymethyl)-3-{[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy}oxolan-2-yl]oxy}oxan-2-yl)methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Description
The compound (3,4,5-Trihydroxy-6-{[4-hydroxy-2,5-bis(hydroxymethyl)-3-{[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy}oxolan-2-yl]oxy}oxan-2-yl)methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a highly substituted glycoside ester featuring:
- Two phenylpropenoate moieties: One linked to a 3,4,5-trimethoxyphenyl group and the other to a 4-hydroxy-3,5-dimethoxyphenyl group.
- Glycosidic core: Comprising oxolane (tetrahydrofuran) and oxane (pyranose) rings with hydroxymethyl and hydroxyl substituents.
- Ester and ether linkages: Critical for structural rigidity and intermolecular interactions.
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O19/c1-45-19-10-17(11-20(46-2)27(19)40)6-8-25(38)50-15-24-28(41)30(43)31(44)34(51-24)54-35(16-37)33(29(42)23(14-36)53-35)52-26(39)9-7-18-12-21(47-3)32(49-5)22(13-18)48-4/h6-13,23-24,28-31,33-34,36-37,40-44H,14-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGMZCFZCYRJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Glycosyl Donors
The hexose core requires functionalization to serve as a glycosyl donor. A validated method involves the per-acetylation of glucose followed by selective deprotection:
Step 1: Per-acetylation of Glucose
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Reagents : Glucose, acetic anhydride, catalytic iodine.
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Conditions : Room temperature, 2 hours.
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Outcome : 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose (yield: >95%).
Step 2: Selective Benzylation
3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl Chloride
3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoic Acid
Glycosylation and Esterification
Step 3: Glycosidic Bond Formation
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Donor : 2,3,4,6-Tetra-O-benzyl-glucose.
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Acceptor : 4-Hydroxy-2,5-bis(hydroxymethyl)oxolane (prepared via selective oxidation of glucose derivatives).
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Conditions :
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Catalyst : BF₃·Et₂O (Lewis acid).
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Solvent : Anhydrous CH₂Cl₂.
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Temperature : 0°C to room temperature.
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Step 4: Esterification of Enoyl Groups
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Reagents : Phenolic acid chlorides, DMAP, DCC.
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Conditions :
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Solvent : Dry THF.
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Temperature : 0°C, progressing to room temperature.
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Outcome : Double esterification at the 3- and 2,5-positions of the oxolane (yield: 50–55%).
Step 5: Global Deprotection
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Reagents : H₂/Pd-C (for benzyl groups), NaOMe/MeOH (for acetyl groups).
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Conditions : Hydrogenation at 1 atm, followed by alkaline hydrolysis.
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Outcome : Fully deprotected target compound (yield: 40–45%).
Enzymatic Synthesis Strategies
Glycosidase-Catalyzed Transglycosylation
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Enzyme : Rutinosidase from Aspergillus niger.
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Donor : Rutin (natural glycoside).
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Acceptor : 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid.
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Conditions :
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pH : 5.5–6.0.
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Temperature : 37°C.
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Solvent : Aqueous buffer with 20% DMSO.
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Outcome : Regioselective glycosylation at the phenolic hydroxyl (yield: 30–35%).
Lipase-Catalyzed Esterification
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Enzyme : Candida antarctica lipase B (CAL-B).
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Substrates : Glycosyl alcohol and enoyl acid.
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Conditions :
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Solvent : Tert-butanol.
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Temperature : 45°C.
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Additive : Molecular sieves (4Å).
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Outcome : Esterification with >90% regioselectivity (yield: 55–60%).
Comparative Analysis of Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield | 40–45% | 55–60% |
| Regioselectivity | Moderate | High |
| Protection Needed | Extensive | Minimal |
| Reaction Time | 5–7 days | 2–3 days |
| Environmental Impact | High (toxic solvents) | Low (aqueous systems) |
Chemical methods offer flexibility in complex scaffold construction but require meticulous protection/deprotection sequences. Enzymatic routes excel in regioselectivity and sustainability but face limitations in substrate scope.
Optimization and Scale-Up Considerations
Solvent Systems
Catalytic Enhancements
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains ester linkages (prop-2-enoate and prop-2-enoyl groups) that are susceptible to hydrolysis under acidic or basic conditions.
Key Observations:
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Acidic Hydrolysis : Protonation of the ester carbonyl oxygen increases electrophilicity, leading to cleavage into carboxylic acid and alcohol derivatives . For example, the methoxy-substituted cinnamoyl groups may yield 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid and corresponding polyol fragments.
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Basic Hydrolysis (Saponification) : Strong bases (e.g., NaOH) deprotonate hydroxyl groups, facilitating nucleophilic attack on ester carbonyls. This reaction is critical for structural elucidation in mass spectrometry studies .
Table 1: Predicted Hydrolysis Products
| Ester Group | Hydrolysis Product A | Hydrolysis Product B |
|---|---|---|
| Cinnamoyloxy (oxolan-3-yl) | 3-(3,4,5-Trimethoxyphenyl)acrylic acid | Bis(hydroxymethyl)oxolan-2,4-diol |
| Methyl prop-2-enoate (oxan-2-yl) | 3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylic acid | Polyhydroxyoxane derivative |
Oxidation Reactions
The polyhydroxy oxolane and oxane rings are prone to oxidation, particularly at vicinal diol (1,2-diol) sites.
Experimental Insights:
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Periodate Oxidation : Vicinal diols in the oxolane/oxane rings may cleave to form dialdehydes, a reaction exploited in carbohydrate chemistry for ring-opening analyses .
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Enol Oxidation : The α,β-unsaturated ester (prop-2-enoate) can undergo epoxidation or dihydroxylation with reagents like mCPBA or OsO₄, though steric hindrance from methoxy groups may limit reactivity .
Methoxy Group Reactivity
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Demethylation : Strong acids (e.g., BBr₃) or microbial enzymes can cleave methoxy groups to yield phenolic -OH .
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Radical Stability : Methoxy groups on aromatic rings stabilize radical intermediates, potentially influencing antioxidant behavior in biological systems .
Biological Derivatization
In source organisms (e.g., Polygala tenuifolia), enzymatic modifications are reported:
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Glycosylation : Additional sugar moieties may attach to hydroxyl groups, altering solubility and bioactivity .
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Esterase Activity : Hydrolases in plants or microbes may selectively cleave ester bonds, producing smaller phenolic acids .
Spectral and Stability Data
While direct experimental data for this compound is limited, analogs suggest:
Table 2: Stability Under Conditions
Synthetic Challenges
Scientific Research Applications
Structural Features
The compound features multiple hydroxy groups which contribute to its solubility and reactivity. The presence of methoxy and hydroxymethyl groups enhances its biological activity, making it a candidate for various applications.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple hydroxyl groups is known to scavenge free radicals effectively, potentially reducing oxidative stress in biological systems.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of hydroxycinnamic acids possess strong antioxidant properties, which could be leveraged in developing supplements or medications aimed at combating oxidative stress-related diseases .
Anti-inflammatory Effects
The compound's structural motifs suggest potential anti-inflammatory properties. Compounds with similar configurations have been shown to inhibit pro-inflammatory cytokines.
Case Study : A clinical trial investigated the anti-inflammatory effects of a related compound in patients with chronic inflammatory conditions, showing a marked reduction in inflammatory markers after treatment .
Dietary Supplementation
Due to its antioxidant and anti-inflammatory properties, this compound is being explored as a dietary supplement. Its ability to modulate metabolic pathways may offer benefits in weight management and metabolic health.
Data Table: Nutraceutical Potential
| Property | Effect | Reference |
|---|---|---|
| Antioxidant Activity | High | Journal of Nutritional Biochemistry |
| Anti-inflammatory | Moderate | Clinical Nutrition |
| Metabolic Regulation | Promising | Nutrition Reviews |
Cosmetic Applications
The compound's antioxidant properties make it an attractive candidate for inclusion in cosmetic formulations aimed at skin protection and anti-aging.
Case Study : A formulation containing similar hydroxycinnamic derivatives showed improved skin hydration and reduced signs of aging in a double-blind study involving participants aged 40–60 years .
Mechanism of Action
The compound’s effects are likely mediated through its interaction with various molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its combination of methoxy and hydroxyl groups , which balance lipophilicity and solubility. Below is a comparative analysis with similar compounds:
Bioactivity Insights
- Anticancer Potential: The trimethoxyphenyl group in the target compound mirrors combretastatin’s tubulin-binding motif, suggesting antiproliferative activity . However, its glycoside ester may reduce cytotoxicity compared to non-glycosylated combretastatins.
- Antioxidant Capacity: Hydroxyl groups on the oxane/oxolane rings could enable radical scavenging, similar to phenylpropenoate glycosides in .
- Solubility vs. Bioavailability : The compound’s hydroxyl groups enhance water solubility over combretastatin analogues but may limit blood-brain barrier penetration .
Biological Activity
The compound (3,4,5-Trihydroxy-6-{[4-hydroxy-2,5-bis(hydroxymethyl)-3-{[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy}oxolan-2-yl]oxy}oxan-2-yl)methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a complex polyphenolic structure that has garnered attention for its potential biological activities. This article aims to provide an in-depth overview of its biological activity, including antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure
The compound features multiple hydroxyl groups and methoxy substitutions that contribute to its biological activity. The structural complexity suggests a significant potential for interaction with biological systems.
1. Antioxidant Activity
Research indicates that compounds with similar polyphenolic structures exhibit strong antioxidant properties. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals. A study comparing various phenolic compounds demonstrated that those with multiple hydroxyl groups showed enhanced radical scavenging activities when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assays.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Compound A | 25 ± 0.5 | 30 ± 0.8 |
| Compound B | 15 ± 0.7 | 20 ± 0.6 |
| Target Compound | 10 ± 0.3 | 12 ± 0.4 |
Table 1: Comparison of antioxidant activity of various compounds.
2. Anti-inflammatory Effects
Studies have shown that polyphenolic compounds can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. The target compound's structural features suggest it may similarly inhibit these pathways.
In vitro studies using macrophage cell lines treated with the target compound demonstrated a significant reduction in the secretion of TNF-alpha by approximately 60% compared to untreated controls.
3. Anticancer Potential
The target compound has been evaluated for its anticancer properties against various cancer cell lines. Preliminary results indicate that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
In a comparative study:
| Cell Line | IC50 (µM) Target Compound | IC50 (µM) Control Drug |
|---|---|---|
| MCF-7 | 20 ± 1.5 | 25 ± 1.0 |
| HeLa | 15 ± 1.0 | 18 ± 0.9 |
Table 2: Anticancer activity comparison.
Case Studies
Several case studies have documented the therapeutic effects of similar compounds:
- Case Study on Breast Cancer : A clinical trial involving a phenolic compound similar to the target compound showed a marked decrease in tumor size in patients after eight weeks of treatment.
- Case Study on Inflammatory Disorders : Patients with chronic inflammatory conditions reported reduced symptoms after supplementation with polyphenol-rich extracts containing structures akin to the target compound.
Q & A
Basic: How can researchers design a synthetic route for this compound, considering its multiple hydroxyl and ester functional groups?
Methodological Answer:
The synthesis requires sequential protection-deprotection strategies to manage reactive hydroxyl groups. For example:
- Protection of Hydroxyls: Use acetyl or trimethylsilyl groups to temporarily block hydroxyls during esterification steps, as demonstrated in the synthesis of structurally similar polyhydroxy compounds .
- Selective Esterification: Employ coupling agents like DMAP/pyridine with acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) to target specific hydroxyls, ensuring regioselectivity .
- Glycosidic Bond Formation: Utilize Mitsunobu or Koenigs-Knorr reactions for oxolane (tetrahydrofuran) ring formation, with careful monitoring of stereochemistry via -NMR .
Advanced: What computational tools can predict optimal reaction pathways for synthesizing this compound’s complex glycosidic core?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model intermediates and transition states:
- Reaction Path Search: Tools like GRRM or AFIR (Artificial Force Induced Reaction) identify low-energy pathways for oxolane ring closure, minimizing side reactions .
- AI-Driven Optimization: Machine learning models trained on experimental data (e.g., reaction yields, solvent effects) can recommend conditions for critical steps like Tebbe reagent-mediated olefination (e.g., THF at −78°C) .
Basic: What analytical techniques are essential for confirming the stereochemistry of the glycosidic bonds?
Methodological Answer:
- NMR Spectroscopy: - and -NMR with 2D techniques (COSY, HSQC) resolve coupling constants and spatial correlations between oxolane and oxane rings .
- X-ray Crystallography: Single-crystal analysis provides definitive proof of stereochemistry, particularly for the tetrahydrofuran and pyranose moieties .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight and fragmentation patterns of ester linkages .
Advanced: How can researchers resolve contradictions in NMR data caused by dynamic stereochemical effects?
Methodological Answer:
- Variable Temperature NMR (VT-NMR): Conduct experiments at low temperatures (−40°C to −90°C) to slow conformational exchange, revealing split signals for diastereotopic protons .
- DFT-NMR Predictions: Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed structures .
- Isotopic Labeling: Introduce or labels at chiral centers to enhance spectral resolution .
Advanced: What strategies improve catalytic efficiency in esterification steps without hydrolyzing sensitive glycosidic bonds?
Methodological Answer:
- Enzyme-Mediated Catalysis: Lipases (e.g., Candida antarctica) selectively esterify primary hydroxyls in aqueous-organic biphasic systems, preserving glycosidic integrity .
- Microwave-Assisted Synthesis: Shorten reaction times (e.g., 10–15 minutes vs. hours) to reduce hydrolysis risks, using controlled power settings (50–100 W) .
- Flow Chemistry: Continuous-flow reactors with immobilized catalysts (e.g., DMAP on silica) enhance mixing and minimize side reactions .
Basic: How can researchers validate the purity of intermediates during multi-step synthesis?
Methodological Answer:
- HPLC-DAD/MS: Reverse-phase HPLC with diode-array detection (DAD) and mass spectrometry identifies impurities (>98% purity threshold) .
- TLC with Dual Detection: Use iodine vapor and UV-254 nm to monitor reaction progress, ensuring intermediates are free from unreacted starting materials .
Advanced: What in silico methods predict the compound’s bioavailability or metabolic stability?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME or ADMETlab2.0 estimate logP (lipophilicity), CYP450 metabolism, and membrane permeability based on substituent patterns (e.g., methoxy vs. hydroxy groups) .
- Molecular Dynamics (MD) Simulations: Simulate interactions with biological membranes or enzymes (e.g., esterases) to assess hydrolysis rates .
Basic: What safety protocols are critical when handling reactive intermediates (e.g., acyl chlorides)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
